3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride
CAS No.: 1820646-99-8
Cat. No.: VC6651276
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820646-99-8 |
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Molecular Formula | C14H20ClNO2 |
Molecular Weight | 269.77 |
IUPAC Name | 3-phenyl-3-piperidin-4-ylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C14H19NO2.ClH/c16-14(17)10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12;/h1-5,12-13,15H,6-10H2,(H,16,17);1H |
Standard InChI Key | AWBPDXDHUJGUCY-UHFFFAOYSA-N |
SMILES | C1CNCCC1C(CC(=O)O)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates three critical moieties:
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A phenyl group () attached to the third carbon of the propanoic acid chain.
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A piperidine ring (a six-membered heterocycle with one nitrogen atom) linked to the same carbon.
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A hydrochloride salt formed via protonation of the piperidine nitrogen .
The SMILES notation explicitly defines this arrangement, highlighting the spatial relationship between functional groups .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 269.77 g/mol | |
CAS Registry Number | 1820646-99-8 | |
IUPAC Name | 3-Phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride |
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide critical insights into the compound’s structure:
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NMR: Signals at δ 2.62–2.63 ppm correspond to the methylene protons adjacent to the carbonyl group, while aromatic protons resonate between δ 7.11–7.52 ppm .
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NMR: Peaks at δ 166.5 and 172.8 ppm confirm the presence of carboxylic acid and amide carbonyl groups, respectively .
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MS: A molecular ion peak at 269.77 aligns with the compound’s molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-phenyl-3-(piperidin-4-yl)propanoic acid hydrochloride typically involves a multi-step approach:
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Friedel-Crafts Acylation: Introduction of the phenyl group to a piperidine precursor.
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Propanoic Acid Formation: Reaction with acrylic acid derivatives under basic conditions (e.g., potassium carbonate) .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to protonate the piperidine nitrogen .
A representative procedure involves refluxing a mixture of piperidine derivatives, acrylic acid, and potassium carbonate in ethanol, followed by acidification with HCl .
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
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Temperature | 100°C | Maximizes acylation efficiency |
Solvent | Ethanol | Enhances solubility of intermediates |
Reaction Time | 10–12 hours | Ensures complete conversion |
Catalyst | KCO | Facilitates deprotonation |
Industrial Scaling Challenges
Industrial production faces hurdles such as:
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Purification Complexity: The hydrochloride salt’s hygroscopic nature complicates crystallization.
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Byproduct Formation: Competing reactions at high temperatures may yield undesired isomers.
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Cost Efficiency: High-purity starting materials (e.g., enantiomerically pure piperidine) increase expenses.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Moderate solubility in water (≈15 mg/mL at 25°C) due to ionic interactions between the hydrochloride and polar solvents .
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Thermal Stability: Decomposes above 200°C, with degradation products including CO and chlorinated hydrocarbons .
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pH Sensitivity: The carboxylic acid group () and protonated piperidine () dictate solubility across physiological pH ranges .
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group . Key structural features include:
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Hydrogen Bonding: Between the hydrochloride’s chloride ion and the carboxylic acid’s hydroxyl group (O–H···Cl distance: 2.89 Å).
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Torsional Angles: The dihedral angle between the phenyl and piperidine rings measures 68.5°, indicating significant conformational flexibility .
Pharmacological and Industrial Applications
Drug Discovery
The compound’s dual functionality (acid + heterocycle) makes it a promising scaffold for:
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Neurological Agents: Piperidine moieties are prevalent in dopamine receptor modulators.
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Anti-Inflammatory Drugs: Carboxylic acid groups inhibit cyclooxygenase-2 (COX-2) via competitive binding .
Chemical Intermediate
Industrial applications include:
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Peptide Conjugates: Coupling with amino acids via carbodiimide-mediated reactions.
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Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn) for catalytic applications .
Recent Advances and Future Directions
Synthetic Methodology Innovations
Recent studies (e.g., ACS Omega 2024) demonstrate novel approaches for analogous propanoic acid derivatives, such as:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes .
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Enzymatic Resolution: Lipases achieve enantiomeric excess >98% for chiral variants .
Computational Modeling
Density functional theory (DFT) calculations predict binding affinities for neurological targets (e.g., nM for σ-1 receptors) .
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